molecular formula C25H25N5O3 B2927247 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide CAS No. 1226440-72-7

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide

Cat. No.: B2927247
CAS No.: 1226440-72-7
M. Wt: 443.507
InChI Key: SZUJOVMTZQLNNN-UHFFFAOYSA-N
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Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide is a hybrid molecule combining a pyrazole and dihydropyrimidine moiety linked via a butanamide chain. Pyrazole derivatives are well-documented for their pharmacological properties, including antipyretic, analgesic, and antifungal activities .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-18-24(25(33)30(28(18)2)20-12-7-4-8-13-20)27-22(31)14-9-15-29-17-26-21(16-23(29)32)19-10-5-3-6-11-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUJOVMTZQLNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that combines elements from pyrazole and pyrimidine derivatives. Its molecular formula is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Pyrazole moietyContains a 1,5-dimethyl group and a phenyl substituent
Pyrimidine moietySubstituted with a phenyl group and an oxo group
Functional groupsAmide linkage contributing to its biological activity

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity. A study demonstrated that such compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. A series of similar pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific pathways . The presence of the pyrimidine ring may enhance this activity by facilitating interactions with cellular targets.

Enzyme Inhibition

This compound has been screened for its inhibitory potential against various enzymes. Notably, it was tested against human recombinant alkaline phosphatase and ecto-nucleotidases, showing promising results in inhibiting these enzymes . This suggests potential applications in treating conditions associated with enzyme dysregulation.

Antidiabetic Activity

Recent studies have explored the antihyperglycemic properties of pyrazole derivatives. Compounds structurally related to the target compound were evaluated for their ability to lower blood glucose levels in diabetic models. The findings indicated that these compounds could serve as effective agents in managing diabetes by enhancing insulin sensitivity .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrazole derivatives, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of several derivatives on human breast cancer cell lines (MCF7). The study reported that the compound induced cell death at concentrations that were not toxic to normal cells, indicating a selective anticancer effect .

Comparison with Similar Compounds

Structural Features and Crystallography

Core Pyrazole Modifications

The pyrazole ring in the target compound is analogous to derivatives like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (), which has a planar pyrazole ring (mean deviation: 0.007 Å) and a dihedral angle of 50.0° between pyrazole and benzene rings . In contrast, the target compound’s pyrazole is conjugated to a dihydropyrimidine via a flexible butanamide chain, likely altering torsion angles and packing efficiency.

Substituent Variations
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide (): Contains a nitro-substituted phenyl group, contributing to strong hydrogen bonding (N–H∙∙∙O, R₂²(10) motifs) . The target’s dihydropyrimidine may form similar H-bonds but with additional π-π interactions due to its fused ring system.
Dihydropyrimidine Integration

The DHPM unit in the target compound is absent in most analogues. Similar pyrimidine-containing structures, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (), exhibit enhanced bioactivity due to hydrogen bonding and planar aromaticity . This suggests the DHPM moiety in the target compound could improve binding affinity in enzymatic targets.

Intermolecular Interactions and Crystal Packing

  • Formamide Derivative (): Molecules linked via N–H∙∙∙O bonds into 1D chains .
  • Nitrophenyl Acetamide (): Forms 2D networks via N–H∙∙∙O and C–H∙∙∙O interactions .

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